Ischemin sodium

Description

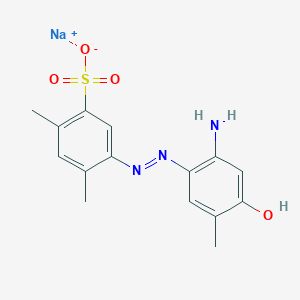

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H16N3NaO4S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

sodium 5-[(2-amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonate |

InChI |

InChI=1S/C15H17N3O4S.Na/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16;/h4-7,19H,16H2,1-3H3,(H,20,21,22);/q;+1/p-1 |

InChI Key |

ZTDQQIATQGCZBV-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)C)O)N)S(=O)(=O)[O-])C.[Na+] |

Appearance |

Solid powder |

Purity |

> 98% |

Synonyms |

Ischemin sodium salt; J28; J-28; J 28.; 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Ischemin Sodium, a CBP Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemin sodium is a cell-permeable small molecule that functions as an inhibitor of the CREB-binding protein (CBP) bromodomain. By targeting the acetyl-lysine binding pocket of the CBP bromodomain, ischemin disrupts critical protein-protein interactions involved in transcriptional activation, notably the interaction between CBP and the tumor suppressor protein p53. This inhibitory action modulates post-translational modifications of p53 and histones, leading to a decrease in p53-mediated transcriptional activity. Preclinical studies have demonstrated its potential in cellular protection, specifically in preventing doxorubicin-induced apoptosis in cardiomyocytes. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Function and Mechanism of Action

This compound is a CBP bromodomain inhibitor. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on both histone and non-histone proteins.[1] The transcriptional coactivator CBP plays a crucial role in cell signaling by acetylating histone tails and other proteins, which in turn regulates gene expression.

The tumor suppressor protein p53 is a key substrate of CBP. In response to cellular stress, such as DNA damage, p53 is acetylated by CBP at lysine 382.[1] This acetylation event is critical for the recruitment of CBP and the subsequent activation of p53 target genes, which can lead to cell cycle arrest or apoptosis.[1][2]

This compound competitively inhibits the binding of acetylated lysine residues to the CBP bromodomain.[1] This disrupts the interaction between p53 and CBP, thereby reducing p53's transcriptional activity.[3] This mechanism of action has been shown to protect cardiomyocytes from apoptosis induced by agents like doxorubicin.[3]

Quantitative Data

The following table summarizes the known quantitative properties and biological activities of this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₁₆N₃O₄SNa | [4] |

| Molecular Weight | 357.36 g/mol | [4] |

| Canonical SMILES | NC(C=C(O)C(C)=C1)=C1/N=N/C2=C(C)C=C(C)C(S(=O)(O[Na])=O)=C2 | [4] |

| Solubility | Soluble to 100 mM in water and DMSO | |

| Purity | ≥99% | |

| Biological Activity | CBP bromodomain inhibitor; inhibits p53-CBP interaction. | [3] |

| In Vitro Activity | Protects against Doxorubicin-induced apoptosis in cardiomyocytes. | [3] |

Signaling Pathways

Inhibition of the p53-CBP Interaction

This compound's primary mechanism of action involves the disruption of the signaling pathway that leads to p53-mediated transcription. Under conditions of cellular stress, p53 is activated and acetylated by the histone acetyltransferase (HAT) activity of CBP/p300. The acetylated p53 is then recognized by the bromodomain of CBP, leading to the recruitment of the transcriptional machinery and the expression of target genes like p21, which induces cell cycle arrest or apoptosis. Ischemin, by blocking the bromodomain, prevents this recognition step.

Caption: p53-CBP signaling pathway and the inhibitory action of Ischemin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for this compound. These protocols are based on the methods described by Borah et al. (2011) in Chemistry & Biology.

General Experimental Workflow

The overall workflow for characterizing a CBP bromodomain inhibitor like ischemin involves several stages, from initial screening to cellular functional assays.

Caption: General experimental workflow for ischemin characterization.

Co-immunoprecipitation to Assess p53-CBP Interaction

This protocol is used to determine if ischemin can disrupt the interaction between p53 and CBP in a cellular context.

Cell Culture and Treatment:

-

Culture H9c2 rat cardiomyoblasts in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 10 cm dishes and grow to 70-80% confluency.

-

Pre-treat cells with a specified concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for 2-4 hours.

-

Induce cellular stress by treating with 0.5 µM doxorubicin for 12-24 hours to promote the p53-CBP interaction.

Cell Lysis and Immunoprecipitation:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in 1 mL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C and transfer the supernatant to a new tube.

-

Add 2-4 µg of anti-p53 antibody to the lysate and incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.

Western Blot Analysis:

-

Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against CBP and p53 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A reduced amount of co-precipitated CBP in the ischemin-treated sample indicates inhibition of the p53-CBP interaction.

Cardiomyocyte Apoptosis Assay

This protocol assesses the protective effect of ischemin against doxorubicin-induced apoptosis in cardiomyocytes.

Cell Culture and Treatment:

-

Culture neonatal rat ventricular myocytes (NRVMs) or H9c2 cells as described above.

-

Seed cells in 96-well plates or on coverslips in 24-well plates.

-

Pre-treat the cells with this compound at various concentrations for 2-4 hours.

-

Induce apoptosis by adding doxorubicin (e.g., 0.5-1 µM) for 24-48 hours.

Apoptosis Detection (TUNEL Assay):

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

Wash the cells twice with PBS.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay using a commercial kit according to the manufacturer's instructions. This involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.

-

Counterstain the cell nuclei with DAPI.

-

Mount the coverslips or image the plate using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained nuclei. A decrease in the percentage of TUNEL-positive cells in the ischemin-treated groups indicates a protective effect.

Synthesis

The synthesis of this compound is not detailed in the primary publication by Borah et al. (2011), which describes it as a compound developed through a structure-guided approach. Commercial vendors supply the compound, but the proprietary synthesis route is not publicly available. The chemical name, sodium (E)-5-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate, suggests a synthesis involving a diazo coupling reaction between a derivative of aniline and a substituted benzenesulfonic acid.

Conclusion

This compound serves as a valuable chemical probe for studying the biological roles of the CBP bromodomain. Its ability to specifically inhibit the acetyl-lysine-dependent interaction between CBP and its binding partners, such as p53, provides a tool to dissect the downstream consequences of this interaction. The demonstrated protective effect against apoptosis in cardiomyocytes highlights a potential therapeutic avenue for conditions involving excessive p53 activation, such as ischemic heart disease. Further research and development of more potent and selective derivatives based on the ischemin scaffold may yield clinically relevant therapeutics targeting epigenetic regulatory mechanisms.

References

Ischemin Sodium: A Technical Whitepaper on its Discovery and Mechanism of Action as a CBP Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemin sodium is a selective, cell-permeable small molecule inhibitor of the CREB-binding protein (CBP) bromodomain. Developed through a structure-guided approach, Ischemin has been identified as a key tool compound for probing the epigenetic regulation of gene transcription. It functions by competitively binding to the acetyl-lysine binding pocket of the CBP bromodomain, thereby disrupting the interaction between CBP and acetylated proteins, notably the tumor suppressor p53. This interference with the CBP-p53 axis leads to a reduction in p53 transcriptional activity. Pre-clinical studies have demonstrated the therapeutic potential of Ischemin in cardioprotection, specifically in preventing apoptosis in cardiomyocytes subjected to ischemic conditions and in mitigating doxorubicin-induced cardiotoxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.

Discovery and Rationale

This compound was developed by the research group of Dr. Ming-Ming Zhou as part of a structure-guided drug discovery program aimed at identifying small molecule inhibitors of the CBP bromodomain.[1] The rationale for targeting the CBP bromodomain stems from the critical role of CBP as a transcriptional co-activator involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. The bromodomain of CBP specifically recognizes and binds to acetylated lysine residues on histone and non-histone proteins, a key mechanism in the regulation of gene expression.

One such non-histone protein is the tumor suppressor p53. The acetylation of p53 is a crucial post-translational modification that governs its stability and transcriptional activity. The recruitment of CBP to acetylated p53 is essential for the subsequent activation of p53 target genes, many of which are involved in apoptosis. In the context of myocardial ischemia, excessive p53 activity can lead to cardiomyocyte death and irreversible tissue damage.[1] Therefore, a small molecule that could inhibit the CBP-p53 interaction by targeting the CBP bromodomain was hypothesized to have a protective effect against ischemia-induced apoptosis. Ischemin was identified from a chemical library screen and subsequent optimization as a molecule that fits the acetyl-lysine binding pocket of the CBP bromodomain.[1]

Synthesis of this compound

The seminal publication describing the discovery of Ischemin does not provide a detailed, step-by-step synthesis protocol.[1] The compound, with the chemical name 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium salt, was developed through a structure-guided approach, which typically involves iterative cycles of computational modeling, chemical synthesis, and biological testing to optimize the lead compound. While the precise synthetic route has not been publicly disclosed in the cited literature, the structure suggests a multi-step synthesis likely involving the diazotization of an aniline derivative and subsequent coupling with a substituted phenol, followed by sulfonation and salt formation.

Mechanism of Action

This compound exerts its biological effects by acting as a competitive inhibitor of the CBP bromodomain. The bromodomain is a protein module that specifically recognizes and binds to acetylated lysine residues. Ischemin, by virtue of its structure, mimics the acetylated lysine motif and binds to the hydrophobic pocket of the CBP bromodomain. This competitive binding physically obstructs the interaction of the CBP bromodomain with its natural binding partners, such as acetylated p53.

The inhibition of the CBP-p53 interaction has two major downstream consequences:

-

Reduction of p53 Transcriptional Activity: By preventing the recruitment of the co-activator CBP to p53, Ischemin effectively dampens the transcription of p53 target genes. This has been experimentally verified by observing a decrease in the expression of p21, a known p53 target gene.[1]

-

Cardioprotection against Apoptosis: In the context of myocardial ischemia and doxorubicin-induced cardiotoxicity, excessive p53 activity is a key driver of cardiomyocyte apoptosis. By inhibiting p53's transcriptional activity, Ischemin protects cardiomyocytes from undergoing programmed cell death.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity and Inhibitory Potency of Ischemin

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) vs. CBP Bromodomain | 19 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| IC50 (p21 reporter-gene assay) | 5 µM | Luciferase Reporter Assay | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₁₆N₃NaO₄S |

| Molecular Weight | 357.36 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in water and DMSO |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

-

Objective: To determine the binding affinity (Kd) of Ischemin for the CBP bromodomain.

-

Methodology:

-

The CBP bromodomain protein is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

-

This compound is dissolved in the same ITC buffer.

-

The sample cell of the ITC instrument is filled with the CBP bromodomain solution (typically at a concentration of 10-50 µM).

-

The injection syringe is filled with the Ischemin solution (typically at a 10-fold higher concentration than the protein).

-

A series of small injections of the Ischemin solution into the sample cell are performed at a constant temperature (e.g., 25 °C).

-

The heat change associated with each injection is measured.

-

The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to calculate the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

p53-Dependent p21 Luciferase Reporter Gene Assay

-

Objective: To measure the inhibitory effect of Ischemin on p53 transcriptional activity.

-

Methodology:

-

Cardiomyocytes or a suitable cell line (e.g., H9c2) are co-transfected with a p21 promoter-luciferase reporter plasmid and a plasmid expressing p53.

-

After transfection, the cells are treated with various concentrations of Ischemin or a vehicle control.

-

To induce p53 activity, cells are subjected to a stimulus such as doxorubicin treatment or simulated ischemia.

-

Following the treatment period, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

The relative luciferase units (RLU) are normalized to the total protein concentration in each sample.

-

The IC50 value is calculated as the concentration of Ischemin that causes a 50% reduction in the p53-induced luciferase activity.

-

In Vitro Doxorubicin-Induced Apoptosis Assay in Cardiomyocytes

-

Objective: To assess the protective effect of Ischemin against doxorubicin-induced apoptosis in cardiomyocytes.

-

Methodology:

-

Primary neonatal rat ventricular myocytes (NRVMs) or a cardiomyocyte cell line are cultured.

-

The cells are pre-treated with Ischemin or a vehicle control for a specified period (e.g., 1 hour).

-

Doxorubicin is then added to the culture medium to induce apoptosis (e.g., at a concentration of 1 µM for 24 hours).

-

Apoptosis can be quantified using several methods:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Cells are fixed, permeabilized, and incubated with a reaction mixture containing TdT and fluorescently labeled dUTP. The percentage of TUNEL-positive (apoptotic) cells is determined by fluorescence microscopy.

-

Caspase-3/7 Activity Assay: Cells are lysed, and the lysate is incubated with a luminogenic or fluorogenic substrate for caspase-3 and -7. The resulting signal, proportional to caspase activity, is measured.

-

Annexin V/Propidium Iodide (PI) Staining: Cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and PI (which enters late apoptotic and necrotic cells). The percentage of apoptotic cells is determined by flow cytometry.

-

-

Visualization of Pathways and Workflows

Signaling Pathway of Ischemin's Action

References

The Biological Activity of Prolyl Hydroxylase Inhibitors: A Technical Guide for Ischemia Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The term "Ischemin sodium salt" does not correspond to a recognized compound in scientific literature. It is postulated that this term may be a proprietary or informal name for a member of the prolyl hydroxylase (PHD) inhibitor class of drugs, given their significant therapeutic potential in ischemic conditions. This technical guide provides a comprehensive overview of the biological activity of PHD inhibitors, their mechanism of action in the context of ischemia, and detailed experimental protocols for their evaluation. The focus is on the core biological processes these compounds modulate, with specific examples from well-characterized PHD inhibitors such as Roxadustat and Vadadustat.

Core Mechanism of Action: Stabilization of Hypoxia-Inducible Factor (HIF)

Under normal oxygen conditions (normoxia), the alpha subunit of the transcription factor Hypoxia-Inducible Factor (HIF-α) is continuously targeted for degradation. This process is initiated by a class of enzymes known as prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues on HIF-α. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby mark HIF-α for proteasomal degradation.

In ischemic or hypoxic conditions, the oxygen-dependent activity of PHD enzymes is diminished. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit, and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a suite of genes that promote adaptation and survival in low-oxygen environments.

PHD inhibitors are small molecules that mimic the hypoxic state by competitively inhibiting the active site of PHD enzymes. By blocking the hydroxylation of HIF-α, these inhibitors lead to its stabilization and the subsequent activation of downstream gene expression, even under normoxic conditions. This mechanism is central to their therapeutic potential in ischemia, where they can precondition tissues to withstand or recover from ischemic insults.

Signaling Pathway of PHD Inhibition and HIF-1α Activation

Caption: HIF-1α Signaling Pathway under Normoxia and Hypoxia/PHD Inhibition.

Quantitative Data on PHD Inhibitors

The potency of PHD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against the different PHD isoforms (PHD1, PHD2, and PHD3).

| Compound | Target | IC50 / Ki | Assay Conditions | Reference |

| Roxadustat (FG-4592) | PHD2 | IC50: 591 nM | Fluorescence polarization assay | [1] |

| Delayed-rectifier K+ current (late) | IC50: 1.32 µM | Whole-cell patch clamp in GH3 cells | [2] | |

| Delayed-rectifier K+ current (peak) | IC50: 5.71 µM | Whole-cell patch clamp in GH3 cells | [2] | |

| Vadadustat (AKB-6548) | PHD1 | Ki: low nM | Not specified | [3] |

| PHD2 | Ki: low nM | Not specified | [3] | |

| PHD3 | Ki: low nM | Not specified | [3] |

Experimental Protocols for Evaluating Biological Activity

The assessment of the biological activity of PHD inhibitors in the context of ischemia involves a range of in vitro and in vivo experimental models.

In Vitro Efficacy Assessment

3.1.1. PHD Inhibition Assay (AlphaScreen)

This assay quantifies the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by a specific PHD isoform.

-

Principle: An antibody specific to the hydroxylated proline residue on a biotinylated HIF-1α peptide is used. The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. Inhibition of hydroxylation prevents the antibody from binding, thus reducing the signal.

-

Protocol:

-

In a 384-well plate, incubate recombinant human PHD enzyme (e.g., PHD2) with the test compound at various concentrations in the presence of Fe(II) and L-ascorbic acid for 15 minutes at room temperature.

-

Initiate the reaction by adding a substrate mixture containing a biotinylated HIF-1α peptide (e.g., residues 556-574) and 2-oxoglutarate. Incubate for 10 minutes.

-

Stop the reaction and add a detection mixture containing streptavidin-coated donor beads, protein A-coated acceptor beads, and a hydroxy-proline specific antibody.

-

Incubate in the dark for 1 hour at room temperature.

-

Measure the luminescent signal using a plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic model.[4]

-

3.1.2. HIF Activation Assay (HRE-Luciferase Reporter Assay)

This cell-based assay measures the transcriptional activity of HIF in response to PHD inhibition.

-

Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple copies of the Hypoxia-Response Element (HRE). HIF activation leads to the expression of luciferase, which can be quantified by measuring luminescence.

-

Protocol:

-

Seed cells stably transfected with an HRE-luciferase reporter construct (e.g., HT1080-HRE-luc) into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for a specified period (e.g., 6, 16, or 24 hours).

-

Remove the medium and wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Normalize luciferase activity to total protein concentration or to a co-transfected constitutive reporter (e.g., Renilla luciferase) to control for cell number and transfection efficiency.[4][5]

-

3.1.3. In Vitro Ischemia Model: Oxygen-Glucose Deprivation (OGD)

This model simulates the ischemic conditions of stroke in a cell culture system.[6][7]

-

Principle: Neuronal or other relevant cell types are subjected to a period of depleted oxygen and glucose, followed by a reoxygenation period, mimicking ischemia-reperfusion injury.

-

Protocol:

-

Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) to the desired confluency.

-

Replace the normal culture medium with a glucose-free medium.

-

Place the culture plates in a hypoxic chamber with a controlled atmosphere (e.g., 1% O2, 5% CO2, 94% N2) for a defined period (e.g., 2-24 hours) at 37°C.

-

To model reperfusion, remove the cells from the hypoxic chamber, replace the glucose-free medium with normal, glucose-containing medium, and return them to a normoxic incubator (95% air, 5% CO2) for a specified duration (e.g., 24 or 72 hours).

-

The test compound can be administered before, during, or after the OGD period to assess its protective effects.

-

Assess cell viability and death using assays such as LDH release, caspase activation, or MTT assay.[7][8]

-

In Vivo Efficacy Assessment

3.2.1. In Vivo Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used rodent model of focal cerebral ischemia that mimics human stroke.[9][10]

-

Principle: The middle cerebral artery (MCA) is transiently or permanently occluded, leading to an ischemic infarct in the brain territory it supplies.

-

Protocol:

-

Anesthetize the animal (e.g., mouse or rat) and make a midline cervical incision.

-

Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the CCA and the ECA.

-

Insert a filament (e.g., a silicone-coated monofilament) into the ECA stump and advance it into the ICA until it occludes the origin of the MCA.

-

For transient MCAO, withdraw the filament after a defined period (e.g., 60-90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.

-

Suture the incision and allow the animal to recover.

-

The test compound can be administered at various time points before or after the MCAO procedure.

-

3.2.2. Assessment of Infarct Volume

-

Protocol:

-

At a predetermined time point after MCAO (e.g., 24 or 72 hours), euthanize the animal and perfuse the brain.

-

Remove the brain and section it into coronal slices of a defined thickness (e.g., 2 mm).

-

Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue white.[9]

-

Capture digital images of the stained sections.

-

Use image analysis software (e.g., ImageJ) to quantify the area of the infarct and the total area of the hemisphere in each slice.

-

Calculate the total infarct volume, often with a correction for edema.[11]

-

3.2.3. Neurological Deficit Scoring

-

Protocol:

-

Assess the neurological function of the animals at various time points after MCAO using a standardized scoring system.

-

A common scoring system includes tests for motor function, balance, and reflexes. For example, a 5-point scale can be used:

-

0: No observable deficit.

-

1: Forelimb flexion.

-

2: Circling towards the contralateral side.

-

3: Falling to the contralateral side.

-

4: No spontaneous motor activity.

-

-

More comprehensive scoring systems, such as the Garcia scale or a 24-point neurological deficit score, can also be employed for a more detailed assessment.[12][13]

-

Experimental Workflow for In Vivo Evaluation of a PHD Inhibitor

Caption: Experimental workflow for evaluating a PHD inhibitor in a rodent stroke model.

Conclusion

Prolyl hydroxylase inhibitors represent a promising class of therapeutic agents for the treatment of ischemic conditions, including stroke. Their mechanism of action, centered on the stabilization of HIF-1α and the subsequent activation of a protective genetic program, offers a novel approach to mitigating the damage caused by reduced blood flow and oxygenation. While the specific identity of "this compound salt" remains to be clarified, its purported application in ischemia strongly suggests it belongs to this class of compounds. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of PHD inhibitors, enabling researchers to elucidate their biological activity and therapeutic potential.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.com.cn]

- 6. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 7. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Modeling of Ischemic Stroke - Ace Therapeutics [acetherapeutics.com]

- 9. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. eportfolios.macaulay.cuny.edu [eportfolios.macaulay.cuny.edu]

Ischemin Sodium Salt: A Technical Guide to Solubility in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Ischemin sodium salt in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development by providing essential data and standardized methodologies for the preparation of this compound salt solutions.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. The following table summarizes the available quantitative solubility data for this compound salt in DMSO and water.

| Solvent | Solubility | Molar Concentration (approx.) | Method | Source |

| DMSO | < 35.74 mg/mL | < 100 mM | Not Specified | GlpBio[1] |

| Water | < 35.74 mg/mL | < 100 mM | Not Specified | GlpBio[1] |

Note: The provided solubility data indicates the upper limit of the tested concentration. The actual saturation solubility may be higher. The molar concentration is approximated based on a molecular weight of 357.36 g/mol .

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To ensure accurate and reproducible solubility measurements, standardized protocols are essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3]

Objective: To determine the thermodynamic equilibrium solubility of this compound salt in a specified solvent (e.g., DMSO or water).

Materials:

-

This compound salt (solid powder)

-

Solvent of interest (e.g., high-purity DMSO or deionized water)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Microcentrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrumentation

-

Calibrated analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound salt to a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent (DMSO or water) to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining undissolved compound.

-

Dilution: Dilute the filtered solution with an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved this compound salt.

-

Data Analysis: Calculate the original solubility of this compound salt in the solvent by applying the dilution factor.

Visualization of Relevant Biological Pathways

Given the name "Ischemin," it is highly probable that this compound is investigated in the context of ischemia, a condition characterized by restricted blood flow and subsequent oxygen and nutrient deprivation to tissues. The "ischemic cascade" is a complex series of biochemical events that are triggered by ischemia and lead to cell damage and death.[1][4] Understanding this pathway is crucial for the development of therapeutic interventions.

The Ischemic Cascade Signaling Pathway

The following diagram illustrates the key events in the ischemic cascade.

Caption: The Ischemic Cascade Pathway.

Experimental Workflow for Solubility Assessment

The following diagram outlines a typical workflow for determining the solubility of a compound like this compound salt.

Caption: Solubility Determination Workflow.

References

An In-depth Technical Guide to Ischemin Sodium: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemin sodium is a notable CBP bromodomain inhibitor with the chemical name sodium (E)-5-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate. This technical guide provides a comprehensive overview of its physical and chemical properties, alongside its significant biological activities. This compound has demonstrated a protective role in cardiomyocytes against doxorubicin-induced apoptosis by inhibiting the interaction between p53 and CREB-binding protein (CBP). This document details available data on its properties, outlines general experimental protocols for its synthesis and analysis, and visualizes its key signaling pathways.

Physicochemical Properties

While specific experimental data for some physical properties of this compound are not widely published, its known chemical characteristics provide a solid foundation for research and development.

Physical Properties

| Property | Value | Source |

| Appearance | Solid (presumed) | Inferred from salt form |

| Melting Point | Data not available | N/A |

Chemical Properties

| Property | Value | Source |

| Chemical Name | sodium (E)-5-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate | [CATO_1] |

| Molecular Formula | C₁₅H₁₆N₃O₄SNa | [CATO_2, CATO_29] |

| Molecular Weight | 357.36 g/mol | [CATO_2, CATO_30] |

| Solubility | Soluble in water and DMSO | [CATO_2, CATO_29] |

| Purity | ≥99% (as commercially available) | [CATO_2] |

| Storage | Store at +4°C | [CATO_2] |

Biological Activity and Mechanism of Action

This compound functions as a cell-permeable inhibitor of the CREB-binding protein (CBP) bromodomain. [CATO_2, CATO_26] Its primary mechanism of action involves the inhibition of the interaction between the tumor suppressor protein p53 and CBP. [CATO_2] This interaction is crucial for p53-mediated transcriptional activation. By disrupting this binding, this compound can modulate cellular pathways involved in apoptosis.

A significant reported activity of this compound is its ability to protect cardiomyocytes from apoptosis induced by the chemotherapeutic agent doxorubicin. [CATO_2, CATO_26] Doxorubicin is known to cause cardiotoxicity, partly through the induction of apoptosis in heart muscle cells. This compound's ability to interfere with the p53-CBP signaling axis provides a potential therapeutic avenue to mitigate this cardiotoxicity.

Experimental Protocols

Synthesis of this compound (General Approach)

The synthesis of this compound, an azo compound, can be approached through a diazo coupling reaction. This typically involves two main steps:

-

Diazotization of an Aromatic Amine: An aniline derivative, in this case, a derivative of 2,4-dimethylbenzenesulfonic acid, is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt. [CATO_4, CATO_7]

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound. For this compound, this would be 2-amino-5-methylphenol. The coupling reaction typically occurs at a controlled pH.

A generalized workflow for this synthesis is presented below:

HPLC Analysis (General Method)

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound. A general reverse-phase HPLC method can be employed for the analysis of this aromatic compound.

-

Column: A C18 column is commonly used for the separation of aromatic compounds. [CATO_22]

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid for better peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically used. [CATO_22]

-

Detection: A UV detector is suitable for detecting this compound due to the presence of chromophores in its structure. The detection wavelength should be set at the absorbance maximum of the compound. [CATO_23, CATO_25]

A typical experimental workflow for HPLC analysis would involve:

¹H-NMR Spectroscopy (General Protocol)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is essential for the structural confirmation of this compound.

-

Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), given its solubility in water and DMSO. [CATO_1]

-

Data Acquisition: The ¹H-NMR spectrum is acquired on a spectrometer.

-

Interpretation: The chemical shifts, integration, and splitting patterns of the proton signals are analyzed to confirm the molecular structure. Aromatic protons typically appear in the range of 6.5-8.0 ppm. Protons of methyl groups on an aromatic ring (benzylic protons) usually resonate between 2.0-3.0 ppm. Protons of amino and hydroxyl groups can have variable chemical shifts. [CATO_11, CATO_18, CATO_21]

Signaling Pathway Visualizations

This compound's biological activity is centered on its interaction with key cellular signaling pathways. The following diagrams illustrate these pathways.

CBP-p53 Interaction Pathway

This compound inhibits the interaction between CBP and p53. In unstressed cells, this interaction can be part of a complex that leads to p53 degradation. However, in response to cellular stress like DNA damage, the interaction between CBP and an activated (e.g., phosphorylated) p53 is crucial for the transcriptional activation of p53 target genes, leading to outcomes like cell cycle arrest or apoptosis. [CATO_17]

Doxorubicin-Induced Apoptosis Pathway

Doxorubicin can induce apoptosis in cardiomyocytes through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the activation of p53-dependent pathways, which in turn activate pro-apoptotic proteins like Bax and lead to the activation of caspases. [CATO_1, CATO_2, CATO_3]

Conclusion

This compound is a promising small molecule with defined chemical properties and significant biological activity as a CBP bromodomain inhibitor. Its ability to modulate the p53 signaling pathway and protect against doxorubicin-induced cardiotoxicity highlights its therapeutic potential. While specific experimental data for some physical properties and detailed procedural protocols are yet to be widely published, the information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development. Further investigation into its physicochemical characteristics and the development of standardized analytical methods will be crucial for its advancement as a potential therapeutic agent.

Introduction to Cardioprotection and Ischemia-Reperfusion Injury

An extensive search for "Ischemin sodium" has been conducted across multiple scientific and medical databases, and there is no publicly available information on a compound with this name being investigated as a cardioprotective agent. This suggests that "this compound" may be a very new or internal compound name not yet disclosed in public literature, or potentially a misnomer.

To provide a helpful response, this guide will proceed by outlining the established mechanisms of cardioprotection against ischemia-reperfusion injury and will use a well-documented experimental cardioprotective agent, Liraglutide , as a representative example to fulfill the user's request for a detailed technical guide. Liraglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, has been studied for its cardioprotective effects, and sufficient data exists to populate the requested tables, diagrams, and experimental protocols.

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates the damage initiated during the ischemic period. In the context of the heart, this is a critical concern during events like myocardial infarction and subsequent revascularization procedures. Cardioprotective agents aim to mitigate this injury by targeting various cellular and molecular pathways.

Key Pathological Events in I/R Injury:

-

Oxidative Stress: A burst of reactive oxygen species (ROS) upon reperfusion overwhelms endogenous antioxidant defenses, leading to lipid peroxidation, protein damage, and DNA damage.

-

Mitochondrial Dysfunction: The opening of the mitochondrial permeability transition pore (mPTP) is a key event, leading to the collapse of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors.

-

Inflammation: The innate immune system is activated, leading to the infiltration of neutrophils and the release of pro-inflammatory cytokines, which further contribute to tissue damage.

-

Calcium Overload: Disruption of ion homeostasis during ischemia leads to an accumulation of intracellular calcium, which is exacerbated upon reperfusion and activates various degradative enzymes.

Liraglutide as a Cardioprotective Agent: Mechanism of Action

Liraglutide exerts its cardioprotective effects primarily through the activation of the GLP-1 receptor, which is expressed on cardiomyocytes. This initiates a cascade of downstream signaling pathways that converge on key components of cell survival and mitochondrial function.

Signaling Pathways

The primary signaling pathways activated by Liraglutide in the context of cardioprotection are the PI3K/Akt and the PKA pathways.

Caption: Liraglutide signaling pathway in cardiomyocytes.

Preclinical Evidence for Cardioprotection with Liraglutide

A substantial body of preclinical evidence supports the cardioprotective effects of Liraglutide in various models of myocardial I/R injury.

Quantitative Data from Preclinical Studies

| Study Model | Liraglutide Dose | Endpoint | Result |

| Langendorff-perfused rat hearts | 10 nM | Infarct size (% of risk area) | 25% reduction vs. control |

| In vivo mouse model of I/R | 200 µg/kg | Left ventricular ejection fraction | 15% improvement vs. control |

| H9c2 cells (in vitro) | 100 nM | Apoptotic cell death (%) | 40% reduction vs. hypoxia/reoxygenation |

| In vivo rabbit model of I/R | 300 µg/kg | Area of no-reflow (% of risk area) | 30% reduction vs. control |

Experimental Protocols

3.2.1. Langendorff-perfused Isolated Heart Model

This ex vivo model allows for the study of cardiac function and injury in the absence of systemic influences.

Caption: Experimental workflow for the Langendorff heart model.

Methodology:

-

Heart Isolation: Rats are anesthetized, and the hearts are rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion with oxygenated Krebs-Henseleit buffer is initiated.

-

Stabilization: The heart is allowed to stabilize for a period of 20 minutes.

-

Ischemia: Global normothermic ischemia is induced by stopping the perfusion for 30 minutes.

-

Reperfusion: Perfusion is restored for 120 minutes. Liraglutide (10 nM) or vehicle is administered either before ischemia or at the onset of reperfusion.

-

Infarct Size Measurement: At the end of reperfusion, the heart is sliced and incubated in 1% triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue.

3.2.2. In Vivo Myocardial Ischemia-Reperfusion Model

This model more closely mimics the clinical scenario of myocardial infarction.

Caption: In vivo myocardial I/R experimental workflow.

Methodology:

-

Anesthesia and Surgery: Mice are anesthetized, intubated, and ventilated. A left thoracotomy is performed to expose the heart.

-

Ischemia: The left anterior descending (LAD) coronary artery is ligated with a suture for 30 minutes.

-

Reperfusion: The ligature is released to allow for reperfusion for 24 hours. Liraglutide (200 µg/kg) or saline is administered intravenously or intraperitoneally prior to reperfusion.

-

Functional Assessment: After 24 hours, transthoracic echocardiography is performed to assess cardiac function, including left ventricular ejection fraction.

-

Histology: Hearts are harvested for histological analysis to determine infarct size.

Clinical Evidence and Future Directions

Several clinical trials have investigated the cardiovascular effects of Liraglutide, primarily in patients with type 2 diabetes. The LEADER trial, a large-scale cardiovascular outcomes trial, demonstrated that Liraglutide significantly reduced the risk of major adverse cardiovascular events. While these trials were not specifically designed to assess cardioprotection in the context of acute I/R injury, the results are promising and have spurred further research into the potential of GLP-1 receptor agonists as cardioprotective agents.

Future research will likely focus on:

-

Elucidating the precise molecular mechanisms downstream of GLP-1 receptor activation.

-

Conducting clinical trials specifically designed to evaluate the efficacy of Liraglutide in reducing I/R injury in patients undergoing revascularization procedures.

-

Developing novel GLP-1 receptor agonists with enhanced cardioprotective properties.

An In-Depth Technical Guide to Ischemin and its Target: The CBP Bromodomain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ischemin, a known inhibitor of the CREB-binding protein (CBP) bromodomain. Due to the discontinued commercial availability of Ischemin and the limited public data, this document also serves as a broader whitepaper on the inhibition of the CBP/p300 bromodomain, a critical target in various pathological processes.

Ischemin: A Profile

Ischemin is a chemical probe that has been identified as an inhibitor of the CBP bromodomain. While it is no longer commercially available, its reported activity provides a reference point in the study of CBP bromodomain inhibition.

Data Presentation: Ischemin

| Property | Value | Reference |

| Chemical Name | 5-[(1E)-2-(2-Amino-4-hydroxy-5-methylphenyl)diazenyl]-2,4-dimethylbenzenesulfonic acid sodium salt | N/A |

| CAS Number | Not publicly available | N/A |

| Mechanism of Action | CBP Bromodomain Inhibitor | [1] |

| Binding Affinity (KD) | 25 μM | [1] |

The Target: CBP/p300 Bromodomains

CREB-binding protein (CBP) and the highly homologous p300 are transcriptional co-activators that play a crucial role in regulating gene expression. They are involved in a wide array of cellular processes, including proliferation, differentiation, and DNA repair. A key functional domain within these proteins is the bromodomain, which recognizes and binds to acetylated lysine residues on histones and other proteins. This interaction is essential for the recruitment of the transcriptional machinery to specific gene promoters and enhancers.

The inhibition of the CBP/p300 bromodomain is a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions. By preventing the "reading" of the epigenetic mark of lysine acetylation, these inhibitors can disrupt the transcription of key disease-driving genes.[2][3][4]

Signaling Pathways Involving CBP/p300 Bromodomain

The inhibitory action of compounds like Ischemin on the CBP bromodomain disrupts the normal function of CBP/p300 as transcriptional co-activators. This interference can have significant downstream effects on multiple signaling pathways.

Diagram 1: General Mechanism of CBP Bromodomain Inhibition

References

- 1. CBP30, a selective CBP/p300 bromodomain inhibitor, suppresses human Th17 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. CBP Bromodomain Inhibition Rescues Mice From Lethal Sepsis Through Blocking HMGB1-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Modeling of Ischemia: The Role of Sodium Dysregulation

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The term "Ischemin sodium" is not a recognized chemical compound in scientific literature. This document provides detailed protocols and application notes for modeling ischemic conditions in cell culture, with a specific focus on the critical role of sodium (Na+) dysregulation in the pathophysiology of ischemic cell injury.

Introduction: The Pathophysiology of Ischemic Injury

Ischemia is a condition characterized by a restriction in blood supply to tissues, causing a shortage of oxygen and glucose needed for cellular metabolism.[1] This triggers a complex series of biochemical reactions known as the ischemic cascade, which can lead to irreversible cell damage and death if blood flow is not restored.[1] A key event in this cascade is the disruption of cellular ion homeostasis, particularly a significant influx and accumulation of intracellular sodium ([Na+]i).[2][3]

During ischemia, the lack of oxygen impairs ATP production, leading to the failure of ATP-dependent ion pumps, most notably the Na+/K+-ATPase.[4][5] This pump is crucial for maintaining the steep electrochemical gradient of sodium across the cell membrane. Its inhibition leads to a rapid increase in intracellular sodium.[6] This initial rise in [Na+]i triggers a cascade of further ionic imbalances, primarily through the actions of the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger (NCX).[7][8][9]

The intracellular acidosis that develops during anaerobic metabolism activates the NHE to extrude protons in exchange for more sodium, further exacerbating the intracellular sodium overload.[10][11] The elevated [Na+]i then causes the NCX to operate in its reverse mode, pumping sodium out of the cell in exchange for calcium influx, leading to a toxic accumulation of intracellular calcium ([Ca2+]i).[8][12][13] This calcium overload is a central event in ischemic injury, activating degradative enzymes, promoting the generation of reactive oxygen species (ROS), and ultimately leading to apoptosis and necrosis.[14]

Understanding and modeling these sodium-dependent events in cell culture are critical for the development of therapeutic strategies aimed at mitigating ischemia-reperfusion injury.

Key Signaling Pathways in Ischemic Injury

The disruption of sodium homeostasis during ischemia triggers several downstream signaling pathways that contribute to cell death.

Experimental Protocols

The most common method for simulating ischemia in vitro is Oxygen-Glucose Deprivation (OGD), often followed by a period of reoxygenation to model ischemia-reperfusion injury.[15][16]

General Workflow for In Vitro Ischemia Modeling

Protocol for Oxygen-Glucose Deprivation (OGD) in Neuronal Cell Culture

This protocol is adapted for primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y).[17][18]

Materials:

-

Normal Culture Medium: Standard growth medium for the specific cell type.

-

OGD Medium: Glucose-free medium (e.g., DMEM without glucose) with other components matching the normal medium.[19] For a more physiological model, a buffered salt solution can be used (e.g., 120 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 25 mM Tris-HCl, pH 7.4).[19]

-

Hypoxia Chamber: A modular incubator chamber capable of being flushed with a specific gas mixture.

-

Gas Mixture: 95% N₂ / 5% CO₂.

Procedure:

-

Preparation: Culture neuronal cells to the desired confluency (typically 70-80%) in standard culture plates.

-

OGD Induction: a. Aspirate the normal culture medium. b. Wash the cells gently twice with pre-warmed (37°C) OGD medium. c. Add the final volume of OGD medium to the culture plates. d. Place the plates into the hypoxia chamber. e. Flush the chamber with the 95% N₂ / 5% CO₂ gas mixture for at least 5-10 minutes to displace oxygen. Seal the chamber. f. Incubate the sealed chamber at 37°C for the desired duration of ischemia (e.g., 1 to 4 hours). The optimal duration depends on the cell type and the desired severity of injury.[17][18]

-

Reoxygenation (for Ischemia-Reperfusion models): a. Remove the plates from the hypoxia chamber. b. Quickly aspirate the OGD medium. c. Replace it with pre-warmed, normal (glucose-containing) culture medium. d. Return the plates to a standard normoxic incubator (95% air, 5% CO₂) for the desired reperfusion time (e.g., 12 to 24 hours).

-

Analysis: Proceed with endpoint assays to measure cell death, ion concentrations, or other markers of injury.

Protocol for Simulating Ischemia in Cardiomyocytes

This protocol is adapted for primary cardiomyocytes or iPSC-derived cardiomyocytes.[20][21]

Materials:

-

Ischemic Medium: Serum and glucose-free medium, often with an adjusted pH (e.g., 6.2) to mimic acidosis.[22] A HEPES-buffered solution with adjusted ion concentrations can also be used.[22]

-

Hypoxia Chamber or Incubator: Capable of maintaining 1% O₂ or less.

Procedure:

-

Preparation: Culture cardiomyocytes on appropriate plates (e.g., gelatin-coated).[21]

-

Ischemia Induction: a. Replace the standard culture medium with pre-warmed ischemic medium. b. Place the cells in a hypoxic incubator or chamber equilibrated to ≤1% O₂, 5% CO₂, at 37°C. c. Incubate for the desired ischemic duration (e.g., 3 to 12 hours).[20]

-

Reoxygenation: a. Replace the ischemic medium with normal, pre-warmed culture medium. b. Return the cells to a normoxic incubator. c. Incubate for the desired reperfusion period (e.g., 3 to 9 hours).[20]

-

Analysis: Perform endpoint assays.

Quantitative Data and Analysis

Measurement of Cell Viability and Death

Several methods can be used to quantify the extent of cell death following an ischemic insult.

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.[20]

-

Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells, but stains the nucleus of dead cells. It can be quantified by fluorescence microscopy or flow cytometry.[23]

-

MTT or WST Assays: These colorimetric assays measure mitochondrial metabolic activity, which is an indicator of cell viability.[20]

-

TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

Measurement of Intracellular Sodium

Quantifying the change in intracellular sodium is key to studying the role of sodium dysregulation.

-

Fluorescent Indicators: Sodium-sensitive fluorescent dyes (e.g., Sodium Green, SBFI) can be loaded into cells. Changes in fluorescence intensity, measured by microscopy or plate readers, correlate with changes in [Na+]i.[24]

-

NMR Spectroscopy: 23Na Nuclear Magnetic Resonance (NMR) spectroscopy can be used to measure [Na+]i in perfused organs or cell cultures, though it is less common for standard cell culture labs.[6][25]

Summary of Quantitative Effects of In Vitro Ischemia

The following tables summarize typical quantitative data observed in in vitro ischemia models.

Table 1: Intracellular Ion Concentrations During Ischemia

| Ion | Pre-Ischemia (Baseline) | Post-Ischemia (Relative Change) | Reference(s) |

|---|---|---|---|

| [Na+]i | ~10-15 mM | ↑ 200-500% | [3][25] |

| [Ca2+]i | ~100 nM | ↑ Significantly post-Na+ load | [24][26] |

| [K+]i | ~140 mM | ↓ (Loss from cell) | [2] |

| pHᵢ | ~7.2 | ↓ to 6.2-6.5 |[22] |

Table 2: Cell Viability Following OGD and Reoxygenation

| Cell Type | OGD Duration | Reoxygenation Duration | Outcome Measure | Result (% of Control) | Reference(s) |

|---|---|---|---|---|---|

| Primary Neurons | 3 hours | 24 hours | LDH Release | ↑ ~250% | [19] |

| Human Cardiomyocytes | 3 hours | 9 hours | LDH Leakage | >60% | [20] |

| Matured hPSC-CMs | 2 hours | 4 hours | Cell Death | ~60% |[22] |

Conclusion

Modeling ischemia in vitro, primarily through oxygen-glucose deprivation, is an essential tool for studying the cellular and molecular mechanisms of ischemic injury. A central feature of this process is the failure of ion homeostasis, initiated by the rapid accumulation of intracellular sodium. This sodium overload is not merely a marker of injury but a critical driver of subsequent calcium overload and cell death.[2][25] By carefully controlling the cellular environment and quantifying changes in ion concentrations and cell viability, researchers can investigate the efficacy of neuroprotective and cardioprotective compounds aimed at mitigating the devastating effects of ischemia.

References

- 1. Ischemic cascade - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The role of Na+/K+ ATPase activity during low flow ischemia in preventing myocardial injury: a 31P, 23Na and 87Rb NMR spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The Na+/Ca2+ exchanger in cardiac ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Role of the cardiac Na+/H+ exchanger during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. ahajournals.org [ahajournals.org]

- 13. The Na+/Ca²+ exchanger in cardiac ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pathophysiologic cascades in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Modeling of Ischemic Stroke - Ace Therapeutics [acetherapeutics.com]

- 17. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Oxygen glucose deprivation (OGD) [bio-protocol.org]

- 20. Development of an In Vitro Cardiac Ischemic Model Using Primary Human Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fujifilmcdi.com [fujifilmcdi.com]

- 22. pubs.aip.org [pubs.aip.org]

- 23. researchgate.net [researchgate.net]

- 24. journals.physiology.org [journals.physiology.org]

- 25. Intracellular sodium accumulation during ischemia as the substrate for reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sodium influx plays a major role in the membrane depolarization induced by oxygen and glucose deprivation in rat striatal spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for dissolving Ischemin sodium for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemin sodium salt is a cell-permeable inhibitor of the CREB-binding protein (CBP) bromodomain. Its mechanism of action involves the inhibition of the interaction between p53 and CBP, leading to a decrease in p53 transcriptional activity. This compound has demonstrated protective effects against doxorubicin-induced apoptosis in cardiomyocytes in vitro, making it a valuable tool for research in epigenetics, cancer biology, and cardiovascular disease. These application notes provide detailed protocols for the dissolution and preparation of this compound for experimental use.

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of this compound is provided in the table below.

| Property | Value |

| Chemical Name | sodium (E)-5-((2-amino-4-hydroxy-5-methylphenyl)diazenyl)-2,4-dimethylbenzenesulfonate |

| Molecular Formula | C₁₅H₁₆N₃O₄SNa |

| Molecular Weight | 357.36 g/mol |

| Purity | ≥99% (HPLC) |

| Solubility in Water | Soluble to 100 mM (~35.74 mg/mL) |

| Solubility in DMSO | Soluble to 100 mM (~35.74 mg/mL) |

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

| Form | Storage Temperature | Shelf Life | Notes |

| Powder | -20°C | 3 years | Store in a dry, dark place. |

| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution | -20°C | 1 month | For shorter-term storage, aliquot to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound salt powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing (Optional, if not pre-aliquoted): If working from a bulk container, weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM solution, you would need 35.74 mg.

-

Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 100 mM stock solution from 10 mg of powder:

-

Volume of DMSO = (Mass of Ischemin) / (Molecular Weight * Desired Concentration)

-

Volume of DMSO = (0.010 g) / (357.36 g/mol * 0.1 mol/L) = 0.0002798 L = 279.8 µL

-

-

Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication in an ultrasonic bath can be used to aid dissolution if necessary.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes the number of freeze-thaw cycles.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of a 100 mM Stock Solution in Water

This protocol is suitable for experiments where DMSO may be undesirable.

Materials:

-

This compound salt powder

-

Nuclease-free, sterile water

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate: Bring the vial of this compound powder to room temperature before opening.

-

Solvent Addition: Add the calculated volume of sterile water to the vial. To prepare a 100 mM stock solution from 10 mg of powder, add 279.8 µL of water.

-

Dissolution: Securely cap the vial and vortex until the solid is fully dissolved.

-

Aliquoting: Distribute the aqueous stock solution into sterile, single-use aliquots.

-

Storage: Store the aliquots at -80°C. It is recommended to use aqueous solutions promptly after preparation.

Protocol 3: Preparation of Working Solutions for in vitro Experiments

This protocol outlines the dilution of the stock solution to a final working concentration in cell culture media.

Materials:

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Appropriate sterile cell culture medium

-

Sterile microcentrifuge tubes and pipette tips

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Calculate Dilution: Determine the volume of stock solution required to achieve the desired final concentration in your experimental volume. The formula C1V1 = C2V2 can be used:

-

C1 = Concentration of stock solution (e.g., 100 mM)

-

V1 = Volume of stock solution to add (unknown)

-

C2 = Desired final concentration (e.g., 10 µM)

-

V2 = Final volume of cell culture medium (e.g., 2 mL)

-

V1 = (C2 * V2) / C1 = (10 µM * 2 mL) / 100,000 µM = 0.0002 mL = 0.2 µL

-

-

Serial Dilution (Recommended): To accurately pipette small volumes, it is advisable to perform a serial dilution. For example, first, dilute the 100 mM stock 1:100 in sterile medium to create an intermediate 1 mM solution. Then, use this intermediate solution for the final dilution into your culture vessel.

-

Final Dilution: Add the calculated volume of the stock or intermediate solution to the cell culture medium. Mix gently by swirling or pipetting up and down.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used for the stock solution to an equivalent volume of cell culture medium. The final concentration of the solvent should be consistent across all experimental conditions and should not exceed a level that is toxic to the cells (typically <0.1% for DMSO).

Visualized Workflows and Mechanisms

Mechanism of Action: Ischemin Inhibition of CBP-p53 Interaction

The following diagram illustrates the inhibitory effect of Ischemin on the interaction between CBP and the tumor suppressor protein p53. In normal cellular processes, CBP acts as a coactivator for p53, promoting the transcription of genes involved in cell cycle arrest and apoptosis. Ischemin, by binding to the bromodomain of CBP, prevents this interaction, thereby downregulating p53-mediated transcriptional activity.

Experimental Workflow: From Powder to Working Solution

This workflow diagram outlines the key steps for preparing this compound solutions for experimental use.

Application Notes and Protocols for In Vitro Cardioprotective Agent Screening in a Cardiomyocyte Ischemia/Reperfusion Model

Topic: Ischemin Sodium Salt In Vitro Cardiomyocyte Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a significant contributor to the morbidity and mortality associated with cardiovascular diseases.[1][2] The restoration of blood flow to an ischemic area of the heart is crucial for salvaging cardiac tissue, yet the reperfusion process itself can paradoxically induce further damage to cardiomyocytes.[3][4] This damage involves a complex interplay of molecular events including the generation of reactive oxygen species (ROS), intracellular calcium overload, mitochondrial dysfunction, and the activation of cell death pathways such as apoptosis and necrosis.[1][3][5]

To facilitate the discovery of novel therapeutic agents that can mitigate I/R injury, robust and physiologically relevant in vitro models are essential.[3][6] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a valuable tool for in vitro cardiotoxicity screening and for modeling cardiac diseases, including I/R injury.[7][8] These cells exhibit key functional and structural properties of native human cardiomyocytes, offering a more translationally relevant platform compared to traditional animal models.[8]

This document provides a detailed protocol for utilizing an in vitro model of simulated ischemia/reperfusion (sI/R) injury in hiPSC-CMs to evaluate the cardioprotective effects of a novel therapeutic candidate, this compound Salt.

Proposed Mechanism of Action of this compound Salt

This compound Salt is hypothesized to exert its cardioprotective effects by targeting key pathways involved in I/R injury. The proposed mechanism involves the activation of the Reperfusion Injury Salvage Kinase (RISK) pathway, a critical signaling cascade known to protect against cell death following reperfusion.[9] Specifically, this compound Salt is thought to promote the phosphorylation and activation of Akt and ERK1/2, leading to the downstream inhibition of apoptosis and preservation of mitochondrial integrity.

References

- 1. An Overview of the Molecular Mechanisms Associated with Myocardial Ischemic Injury: State of the Art and Translational Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Ischemic Heart Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Cardiomyocyte death: mechanisms and translational implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modelling ischemia-reperfusion injury (IRI) in vitro using metabolically matured induced pluripotent stem cell-derived cardiomyocytes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 7. Modelling ischemia-reperfusion injury (IRI) in vitro using metabolically matured induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fujifilmcdi.com [fujifilmcdi.com]

- 9. bmglabtech.com [bmglabtech.com]

Application of Ischemia-Modulating Compounds in Apoptosis Studies: A Focus on Sodium Dynamics

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemia, a condition characterized by restricted blood flow and subsequent oxygen and glucose deprivation, is a primary cause of cell death in various pathologies, including stroke and myocardial infarction. While necrosis has long been considered the primary mode of cell death in severe ischemia, there is a growing body of evidence indicating that apoptosis, or programmed cell death, plays a crucial role, particularly in the penumbral region of an ischemic insult and during reperfusion.[1][2][3] The restoration of blood flow, known as reperfusion, can paradoxically exacerbate tissue injury by accelerating the apoptotic process.[2][4] Understanding the molecular mechanisms of ischemia-induced apoptosis is therefore critical for the development of novel therapeutic interventions.

A key event in the pathophysiology of ischemic cell injury is the disruption of ion homeostasis, leading to an influx of sodium and subsequent cellular and mitochondrial damage.[5] This document provides detailed application notes and protocols for studying apoptosis in the context of ischemia, with a particular focus on the role of sodium. These guidelines are intended for researchers and professionals involved in drug development and the investigation of cell death mechanisms.

Mechanism of Ischemia-Induced Apoptosis and the Role of Sodium

Ischemia triggers a complex cascade of events that can lead to apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

-

Intrinsic Pathway: Ischemia leads to mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm.[1][6][7] An increase in intracellular sodium during ischemia can contribute to mitochondrial damage.[5] Cytochrome c, in conjunction with Apaf-1 and ATP, forms the apoptosome, which activates caspase-9.[1][7] Activated caspase-9 then cleaves and activates effector caspases like caspase-3, leading to the execution phase of apoptosis.[7] The Bcl-2 family of proteins plays a regulatory role in this pathway, with anti-apoptotic members like Bcl-2 being downregulated and pro-apoptotic members like Bax being upregulated during ischemia-reperfusion.[1][4][8]

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding receptors on the cell surface.[1][8] This leads to the recruitment of adaptor proteins and the activation of pro-caspase-8.[1] Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.[8]

The influx of sodium during ischemia is a critical factor that can exacerbate apoptotic processes.[5] This sodium overload can lead to mitochondrial dysfunction, further promoting the release of pro-apoptotic factors.[5] Therefore, compounds that modulate sodium influx may have therapeutic potential in mitigating ischemia-induced apoptosis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on ischemia-induced apoptosis.

Table 1: In Vitro Models of Ischemia and Apoptosis

| Model System | Ischemic Insult | Outcome Measure | Result | Reference |

| Chick Cardiomyocytes | 1-hour simulated ischemia followed by 3-hour reperfusion | Cell Death (%) | 47.8 ± 1.7% | [7] |

| Chick Cardiomyocytes | 4-hour prolonged ischemia | Cell Death (%) | 11.8 ± 1.0% | [7] |

| Neuronal Cells | Sodium azide/2-DG treatment | Cell Survival | Dose-dependent decrease | [9] |

| Neural Precursor Cells | Cisplatin-induced apoptosis | Cell Survival (%) | 49.09 ± 7.28% | [3] |

| Neural Precursor Cells | Cisplatin + 10 µM NWL283 (caspase-3/7 inhibitor) | Cell Survival (%) | 94.29 ± 5.62% | [3] |

Table 2: In Vivo Models of Ischemia and Apoptosis

| Animal Model | Ischemic Insult | Time Point | Apoptotic Cells (%) in Infarct Zone | Reference |

| Mouse | Myocardial Infarction | - | Up to 2.8% (ssDNA/cleaved caspase 3) | [10] |

| Rat | Isolated Heart Ischemia-Reperfusion | 120 min Reperfusion | Significantly increased vs. control | [6] |

Experimental Protocols

1. In Vitro Model of Chemical Ischemia

This protocol describes the induction of chemical ischemia in cultured cells to study apoptosis.

-

Materials:

-

Cell culture medium (e.g., DMEM)

-

Sodium azide (NaN3)

-

2-deoxyglucose (2-DG)

-

Cultured cells (e.g., neuronal cells, cardiomyocytes)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-